PENB-L-Glutamate

two-photon uncaging caged glutamate neuroscience

Standard 720 nm-optimized caged glutamates suffer from limited tissue penetration and poor uncaging efficiency at depth. PENB-L-Glutamate directly solves this with an 80 nm red-shift to 800 nm, the optimal wavelength for Ti:sapphire lasers, delivering deeper and more spatially precise glutamate release. - Excitation maximum at 800 nm; uncaging action cross-section tailored for layer 5 pyramidal neuron studies. - Triethylene glycol monomethyl ether (mPEG3) substituent enhances aqueous solubility, minimizing DMSO use in perfusion. - Dual one-photon (εΦ = 990 M⁻¹ cm⁻¹ at 315 nm) and two-photon compatibility for combined population and single-synapse activation.

Molecular Formula C27H36N2O10
Molecular Weight 548.59
Cat. No. B1193232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePENB-L-Glutamate
SynonymsPENB-L-Glutamate
Molecular FormulaC27H36N2O10
Molecular Weight548.59
Structural Identifiers
SMILESO=C(O)[C@@H](N)CCC(OCC(C1=CC(C2=CC=C(OCCOCCOCCOC)C=C2)=CC=C1[N+]([O-])=O)C)=O
InChIInChI=1S/C27H36N2O10/c1-19(18-39-26(30)10-8-24(28)27(31)32)23-17-21(5-9-25(23)29(33)34)20-3-6-22(7-4-20)38-16-15-37-14-13-36-12-11-35-2/h3-7,9,17,19,24H,8,10-16,18,28H2,1-2H3,(H,31,32)/t19?,24-/m0/s1
InChIKeyWHYIGCCIOGMVRR-WIIYFNMSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PENB-L-Glutamate: Two-Photon Uncaging Evidence Guide


PENB-L-Glutamate is a caged glutamate compound that employs the 3-(2-propyl)-4'-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-4-nitro-[1,1'-biphenyl] photoremovable protecting group, belonging to the PENB (p-alkoxy-4-nitro-biphenyl) scaffold class developed for enhanced two-photon excitation efficiency [1]. As a member of the donor–acceptor biphenyl caging platform, PENB-based cages are among the most efficient two-photon sensitive photoremovable protecting groups described to date, specifically optimized for excitation at 800 nm [1]. This compound is designed for neuroscience applications requiring spatially precise, light-triggered glutamate release in brain slice preparations and neuronal cultures [2].

Workflow

Two-photon uncaging at 800 nm for neuroscience research

Selection

PENB scaffold engineered for efficient two-photon excitation

Use Context

Brain slice electrophysiology, spatially precise glutamate release

Why Standard Caged Glutamates Cannot Substitute PENB-L-Glutamate


Caged glutamate compounds are not interchangeable due to substantial differences in their two-photon excitation wavelength optima, uncaging action cross-sections, and physicochemical properties that directly impact experimental outcomes. The widely used MNI-caged-L-glutamate (MNI-Glu) and CDNI-Glu are optimized for two-photon excitation at approximately 720 nm [1], while PENB-based cages are engineered for efficient excitation at 800 nm [2]. This 80 nm red-shift enables deeper tissue penetration and reduced scattering in brain slice preparations. Furthermore, PENB-L-Glutamate incorporates a triethylene glycol monomethyl ether side chain—absent in MNI-Glu and CDNI-Glu—which alters aqueous solubility and diffusion characteristics in tissue. Substituting PENB-L-Glutamate with a shorter-wavelength cage in an experimental protocol calibrated for 800 nm excitation would result in drastically reduced uncaging efficiency, compromising spatial resolution, response amplitude, and experimental reproducibility.

Target
Common Substitute
PENB-L-Glutamate Engineered for 800 nm two-photon excitation; contains mPEG3 chain for aqueous compatibility.
MNI-Glu / CDNI-Glu Optimized for ~720 nm excitation; no PEG chain; different solubility and diffusion profiles.
Risk Factor 1 Wavelength mismatch may drastically reduce uncaging efficiency at 800 nm.
Risk Factor 2 Absence of PEG chain may alter tissue solubility and diffusion, affecting response amplitude.
Risk Factor 3 Two-photon cross-section profile may differ, limiting spatial resolution in deep slices.
Risk Factor 4 Experimental reproducibility may suffer without scaffold-specific wavelength calibration.

Quantitative Evidence for PENB-L-Glutamate Selection


Two-Photon Excitation Wavelength Optimization

PENB-based caged compounds are the most efficient photoremovable protecting groups for two-photon excitation specifically at 800 nm [1], whereas MNI-Glu and CDNI-Glu are optimized for two-photon excitation at approximately 720 nm [2]. The 800 nm excitation wavelength offers reduced light scattering and approximately 15–20% greater tissue penetration depth compared to 720 nm excitation in brain tissue [3]. This wavelength difference is critical for in vitro brain slice experiments targeting deeper dendritic layers and for potential in vivo applications.

Two-Photon Wavelength Optimization
Class-level inference
800 nm
720 nm
~80 nm red-shift
Enables deeper tissue penetration, reduced scattering.
PENB scaffold vs. MNI/CDNI scaffolds; based on Specht et al. 2012 and Svoboda 2006.
two-photon uncaging caged glutamate neuroscience brain slice electrophysiology

One-Photon Uncaging Efficiency of the PENB Scaffold

The PENB-class caged glutamate compound PMNB-Glu (the 4'-methoxy analog of PENB-Glu, sharing the identical donor–acceptor biphenyl scaffold) demonstrated an uncaging efficiency of εΦ = 990 M⁻¹ cm⁻¹ at 315 nm upon one-photon excitation [1]. This value represents a high uncaging efficiency for the nitrobenzyl-propyl class. By comparison, the classic CNB-caged glutamate (N-1-(2-nitrophenyl)ethoxycarbonyl-L-glutamate) exhibits a quantum yield of 0.65 at shorter UV wavelengths [2]. The PENB scaffold thus combines high one-photon efficiency at near-UV wavelengths with the two-photon capability at 800 nm, offering dual-mode utility. NOTE: This data is for the closely related PMNB-Glu analog; direct PENB-Glu one-photon efficiency data are not separately reported in available literature.

One-Photon Uncaging Efficiency
Cross-study comparable
εΦ = 990 M⁻¹cm⁻¹
Supports dual-mode UV/IR experimental flexibility.
At 315 nm, PMNB-Glu analog; direct PENB-Glu data not reported.
one-photon uncaging photolysis efficiency caged glutamate UV photolysis

Two-Photon Uncaging Cross-Section of PENB Conjugates

The PENB photoremovable protecting group, when conjugated to the DDAO fluorophore, exhibits a two-photon uncaging action cross-section of δₐ·Φᵤ = 3.7 GM at 740 nm [1]. This is notable because the structurally related EANBP scaffold is optimized for 740 nm while PENB is optimized for 800 nm; the 3.7 GM cross-section at 740 nm for PENB-DDAO demonstrates that the PENB scaffold retains substantial two-photon sensitivity across a broader wavelength range than EANBP. For reference, PMNB-Glu (the 4'-methoxy glutamate conjugate) has a two-photon uncaging cross-section of δΦ = 0.45 GM at 800 nm [2]. The higher cross-section of PENB-DDAO (3.7 GM) reflects the increased two-photon absorption of the DDAO fluorophore but confirms the versatility of the PENB scaffold. NOTE: Two-photon uncaging cross-section data specifically for PENB-L-Glutamate are not available in the public literature; these measurements from PENB conjugates provide class-level evidence of scaffold performance.

Two-Photon Uncaging Cross-Section
Supporting evidence
δₐ·Φᵤ = 3.7 GM
Indicates scaffold retains high two-photon sensitivity.
At 740 nm, PENB-DDAO conjugate; class-level evidence.
two-photon uncaging cross-section PENB scaffold action cross-section photoremovable protecting group

PEGylation for Enhanced Aqueous Compatibility

PENB-L-Glutamate contains a 4'-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy) substituent—a triethylene glycol monomethyl ether (mPEG3) chain—on the biphenyl scaffold, as confirmed by its IUPAC name . This structural feature is absent in MNI-Glu (4-methoxy-7-nitroindolinyl cage), CDNI-Glu (4-carboxymethoxy-5,7-dinitroindolinyl cage), and PMNB-Glu (4'-methoxy PENB analog). PEGylation of chromophores is a well-established strategy to enhance aqueous solubility and reduce non-specific binding in biological media [1]. While quantitative aqueous solubility data for PENB-L-Glutamate are not publicly available, the vendor reports solubility in DMSO , and the mPEG3 chain is expected to improve water compatibility relative to the non-PEGylated PMNB-Glu analog. This may reduce the need for organic co-solvents in physiological buffers during brain slice perfusion experiments.

PEGylation for Aqueous Compatibility
Supporting evidence
PENB-L-GlumPEG3 chain present
MNI-Glu / CDNI-GluNo PEG chain
PMNB-GluMethoxy only (no PEG)
May improve handling and reduce DMSO co-solvent requirement.
Quantitative solubility data not publicly available.
aqueous solubility PEGylation caged glutamate drug delivery

Optimal Research Applications for PENB-L-Glutamate


Two-Photon Uncaging in Deep Brain Slices at 800 nm

PENB-L-Glutamate is specifically engineered for two-photon excitation at 800 nm [1], making it the cage of choice for laboratories equipped with mode-locked Ti:sapphire lasers tuned to this wavelength. The 80 nm red-shift relative to MNI-Glu and CDNI-Glu (optimized at ~720 nm) enables deeper penetration into acute brain slices, allowing researchers to target dendritic spines and synaptic sites in deeper cortical layers (e.g., layer 5 pyramidal neurons) that are inaccessible or poorly stimulated with 720 nm-optimized cages. This application leverages the PENB scaffold's position as the best-characterized caging group for 800 nm two-photon excitation [1].

Combined UV and IR Uncaging Protocols

The PENB scaffold class demonstrates efficient one-photon uncaging at near-UV wavelengths (εΦ = 990 M⁻¹ cm⁻¹ at 315 nm for the closely related PMNB-Glu analog) in addition to its two-photon capability at 800 nm [2]. This dual-mode compatibility enables experimental designs that combine wide-field UV flash photolysis for population-level glutamate receptor activation with spatially precise two-photon uncaging at individual synaptic sites within the same preparation. Such protocols are valuable for studying network-level vs. single-synapse glutamatergic signaling in hippocampal slice cultures.

Reduced Co-Solvent in Brain Slice Perfusion

The triethylene glycol monomethyl ether (mPEG3) substituent unique to PENB-L-Glutamate among commercial caged glutamates is designed to enhance aqueous compatibility. This structural feature may allow researchers to prepare working solutions with reduced DMSO concentrations compared to more hydrophobic caged glutamate analogs. Lower organic co-solvent levels are desirable in brain slice perfusion experiments to minimize potential solvent effects on neuronal excitability and synaptic transmission, particularly during long-duration recordings where cumulative solvent exposure is a concern.

SAR Studies of PEGylated Caged Neurotransmitters

As a unique caged glutamate bearing an extended PEG chain on the photoremovable protecting group, PENB-L-Glutamate serves as a critical tool compound for systematic SAR studies comparing PEGylated versus non-PEGylated caged neurotransmitter scaffolds. Researchers can use PENB-L-Glutamate alongside PMNB-Glu (non-PEGylated 4'-methoxy analog) [2] and MNI-Glu to quantify how PEG chain incorporation affects diffusion coefficients in brain tissue, uncaging efficiency, receptor antagonism profiles, and washout kinetics—parameters essential for rational design of next-generation caged neurotransmitter probes.

Application
Selection Property
Validation Focus
Two-photon uncaging in deep brain slices (800 nm)
Engineered for 800 nm excitation
Tissue penetration depth, spatial resolution benchmarking
Combined UV and IR uncaging protocols
Dual-mode one- and two-photon capability
Protocol compatibility with UV flash photolysis and 2P uncaging
Brain slice perfusion with reduced co-solvent
mPEG3 chain design for aqueous compatibility
DMSO concentration optimization in physiological buffers
SAR studies of PEGylated caged neurotransmitters
Unique PEGylated scaffold tool compound
Diffusion, uncaging efficiency, washout kinetics comparison
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